molecular formula C10H9BrO2 B1344092 5-Bromo-6-methoxy-1-indanone CAS No. 187872-11-3

5-Bromo-6-methoxy-1-indanone

Cat. No. B1344092
CAS RN: 187872-11-3
M. Wt: 241.08 g/mol
InChI Key: UOPZFPWKIZTDRV-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-1-indanone is a derivative of 1-indanone . It has the empirical formula C10H9BrO2 and a molecular weight of 241.08 . It is a solid substance .


Synthesis Analysis

The synthesis of 1-indanones, including 5-Bromo-6-methoxy-1-indanone, has been extensively studied . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . For instance, the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids, is commonly used .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methoxy-1-indanone is characterized by the presence of a bromine atom and a methoxy group attached to a 1-indanone core .


Chemical Reactions Analysis

One study reported the photochemical bromination of 5-methoxy-1-indanone with N-bromosuccinimide (NBS), which yielded 3-bromo-6-methoxyindene . This compound, upon thermolysis, gave a benzo[c]fluorenone derivative .


Physical And Chemical Properties Analysis

5-Bromo-6-methoxy-1-indanone is a solid substance with a melting point of 150-155 °C .

Scientific Research Applications

Energetic Characterization in Biomass Degradation

5-Bromo-6-methoxy-1-indanone derivatives have been studied for their energetic properties, particularly in the context of biomass degradation. A study by Silva, Lima, and Ribeiro da Silva (2018) involved the energetic characterization of indanone derivatives, including 6-methoxy-1-indanone and 5,6-dimethoxy-1-indanone, using calorimetric techniques and computational methods. This research provides insights into the combustion, sublimation, and formation enthalpies of these compounds, which are crucial for understanding their role in biomass degradation processes (Silva, Lima, & Ribeiro da Silva, 2018).

Scale-up of Reformatsky Reaction

In the field of synthetic organic chemistry, 5-Bromo-6-methoxy-1-indanone derivatives have been used in the scale-up of the Reformatsky reaction. Scherkenbeck and Siegel (2005) described a safe process for this reaction, scaling it up from the laboratory to the pilot plant level. This study demonstrates the industrial applicability of these derivatives in complex organic syntheses (Scherkenbeck & Siegel, 2005).

Applications in Alzheimer's Disease Research

A significant application of 6-methoxy indanone derivatives, closely related to 5-Bromo-6-methoxy-1-indanone, is in the field of Alzheimer's disease research. Nan et al. (2016) synthesized a series of these derivatives and evaluated them as potential probes for β-amyloid plaque imaging in Alzheimer's disease. Their findings suggest the potential of these derivatives in developing diagnostic tools for Alzheimer's disease (Nan et al., 2016).

Photobromination and Synthesis of Benzoindenone Derivatives

5-Bromo-6-methoxy-1-indanone and its derivatives have also been investigated for their potential in photobromination and the synthesis of new benzoindenone derivatives. Tutar et al. (2008) studied the photobromination of 5-methoxyindane and 5-methoxyindanone, demonstrating the synthesis of 1,2,3-tribromo-6-methoxyindene and related compounds. This research contributes to the development of new synthetic pathways in organic chemistry (Tutar et al., 2008).

Safety and Hazards

According to the safety data sheet, 5-Bromo-6-methoxy-1-indanone is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

Future Directions

Given the wide range of biological activities of 1-indanone derivatives, there are many potential future directions for research on 5-Bromo-6-methoxy-1-indanone . These could include further exploration of its antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties, as well as its potential use in the treatment of neurodegenerative diseases .

properties

IUPAC Name

5-bromo-6-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPZFPWKIZTDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCC(=O)C2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624240
Record name 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID00624240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methoxy-1-indanone

CAS RN

187872-11-3
Record name 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-6-METHOXY-1-INDANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-(3-Bromo-4-methoxyphenyl)propionic acid (5.0 g, 19.3 mmol) and thionyl chloride (10 ml) were refluxed for 1 hour. This reaction mixture was concentrated under reduced pressure to remove the excess thionyl chloride and the residue was dissolved in 1,2-dichloroethane (50 ml). To this solution was added aluminum chloride (2.8 g, 20.8 mmol) over 10 minutes on an ice bath and the mixture was further stirred at room temperature for 1 hour. This reaction mixture was poured in iced water and extracted with ethyl acetate. The extract was washed serially with saturated saline and water and dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was washed with hexane to provide the title compound (yield 4.3 g, 92%).
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92%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A round bottom flask, fitted with a stir bar and condenser was charged with 5-bromo-6-hydroxy-1-indanone (0.50 g, 2.20 mmol), potassium carbonate (0.456 g, 3.30 mmol), iodomethane (0.341 g, 2.40 mmol), and acetone (10 mL). After heating at reflux for 24 hours the mixture was diluted with ethyl acetate, washed with water (3×10 mL), brine (1×10 mL) and dried with MgSO4. The mixture was filtered and concentrated to give 0.382 g (72%) of 5-bromo-6-methoxyindan-1-one as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.73 (s, 1 H), 7.22 (s, 1 H), 3.95 (s, 3 H), 3.10 (m, 2 H), 2.73 (m, 2 H). MS (ESI+) for C10H9BrO2 m/z 239.9787 (M+H)+. Anal. Calcd. For C10H9BrO2: C, 49.82; H, 3.76. Found: C, 49.69; H, 3.72.
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0.5 g
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Synthesis routes and methods IV

Procedure details

48 g (0.18 mol) of 3-(3-bromo-4-methoxyphenyl)propanoyl chloride are dissolved in 500 ml of dichloromethane. 72 g (0.54 mol) of aluminium chloride are added in small amounts. The reaction medium is stirred for 2 hours and then poured into water and the phases are separated by settling. The organic phase is dried (Na2SO4) and the solvent is evaporated off: (39.8 g). The product is triturated in ethanol, filtered off and dried (25 g; 63%)
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3-(3-bromo-4-methoxyphenyl)propanoyl chloride
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